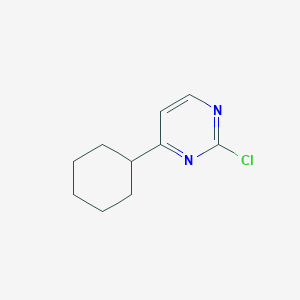
CID 21902340
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane is an organosilane compound with the molecular formula C13H32O4Si3. It is characterized by the presence of glycidoxypropyl and trimethylsiloxy groups attached to a central silicon atom. This compound is commonly used as a chemical intermediate and has applications in various fields, including material science and surface modification .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane typically involves the reaction of glycidoxypropyltrimethoxysilane with hexamethyldisiloxane in the presence of a catalyst. The reaction is carried out under an inert atmosphere at room temperature to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Epoxide Ring Opening: The glycidoxy group can participate in ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Other silanes or silanols under controlled temperature and humidity.
Epoxide Ring Opening: Nucleophiles like amines, alcohols, and thiols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane polymers.
Epoxide Ring Opening: Hydroxyl-functionalized products.
Wissenschaftliche Forschungsanwendungen
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane has a wide range of applications in scientific research:
Material Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Surface Modification: Employed to modify the surface properties of materials, enhancing their hydrophobicity or hydrophilicity.
Biological Applications: Utilized in the preparation of biocompatible coatings and as a crosslinking agent in the synthesis of hydrogels.
Industrial Applications: Applied in the production of adhesives, sealants, and coatings to enhance their performance
Wirkmechanismus
The mechanism of action of (3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane involves the interaction of its functional groups with various substrates. The glycidoxy group can react with nucleophiles, leading to the formation of covalent bonds. The trimethylsiloxy groups provide hydrophobic characteristics, which can modify the surface properties of materials. These interactions enable the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Glycidyloxypropyl)trimethoxysilane: Similar structure but with methoxy groups instead of trimethylsiloxy groups.
1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Contains two glycidyloxypropyl groups and a disiloxane backbone.
Uniqueness
(3-Glycidoxypropyl)bis(trimethylsiloxy)methylsilane is unique due to its combination of glycidoxy and trimethylsiloxy groups, which provide both reactivity and hydrophobicity. This dual functionality makes it particularly useful in applications requiring surface modification and coupling between organic and inorganic materials .
Eigenschaften
Molekularformel |
C13H30O4Si3 |
|---|---|
Molekulargewicht |
334.63 g/mol |
InChI |
InChI=1S/C13H30O4Si3/c1-19(2,3)16-13(17-20(4,5)6)18-9-7-8-14-10-12-11-15-12/h12-13H,7-11H2,1-6H3 |
InChI-Schlüssel |
XKIVYSHGLIJFIU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(O[Si](C)(C)C)[Si]CCCOCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



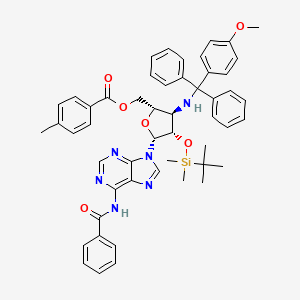



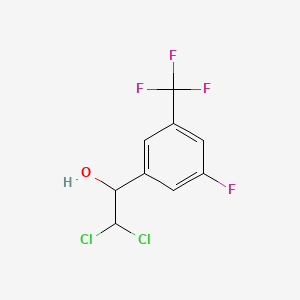

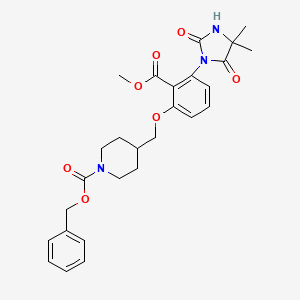
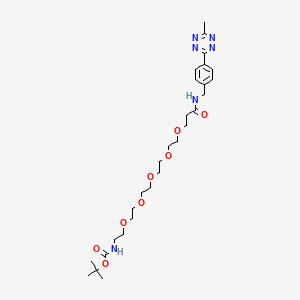
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)

![(1R,2R)-Methyl 5'-methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate](/img/structure/B14034103.png)
